

# Spectroscopic Analysis of 3-(1-Aminoethyl)-4-fluorophenol: A Technical Guide

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## Compound of Interest

Compound Name: 3-(1-Aminoethyl)-4-fluorophenol

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## Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for **3-(1-Aminoethyl)-4-fluorophenol** (CAS No. 1270412-74-2), a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental data for this specific compound in public databases, this document presents a compilation of predicted data and relevant data from its close structural analog, 4-Amino-3-fluorophenol. Detailed, standardized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to enable researchers to acquire and interpret data for this and similar molecules. A logical workflow for spectroscopic analysis is also presented to guide the structural elucidation process.

## Introduction

**3-(1-Aminoethyl)-4-fluorophenol** is a substituted phenol derivative of interest in medicinal chemistry and drug development due to its structural motifs, which are common in biologically active compounds. The presence of a fluorine atom, a chiral aminoethyl group, and a phenolic hydroxyl group makes it a versatile building block for the synthesis of more complex molecules. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this intermediate. This guide aims to be a valuable resource by consolidating available information and providing standardized methodologies for its analysis.

## Spectroscopic Data Presentation

While experimental spectroscopic data for **3-(1-Aminoethyl)-4-fluorophenol** is not readily available in the public domain, we present predicted mass spectrometry data for a closely related isomer and experimental NMR data for a key structural analog, 4-Amino-3-fluorophenol, to serve as a reference.

### Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios ( $m/z$ ) for various adducts of the (S)-isomer of 4-(1-Aminoethyl)-3-fluorophenol, which provides an estimation of the expected values for the target compound.<sup>[1]</sup>

Adduct Ion	Predicted $m/z$
$[M+H]^+$	156.08193
$[M+Na]^+$	178.06387
$[M-H]^-$	154.06737
$[M+NH_4]^+$	173.10847
$[M+K]^+$	194.03781
$[M]^+$	155.07410

Table 1: Predicted Mass Spectrometry Data for 4-[(1S)-1-aminoethyl]-3-fluorophenol. Data is predictive and should be confirmed experimentally.<sup>[1]</sup>

### NMR Spectroscopy Data of a Structural Analog

The following table presents the  $^1\text{H}$ -NMR spectral data for 4-Amino-3-fluorophenol, a closely related compound, which can provide insights into the expected chemical shifts for the aromatic protons in the target molecule.<sup>[2]</sup>

Chemical Shift ( $\delta$ ppm)	Multiplicity	Integration	Assignment
8.78	s	1H	OH
6.59	dd, J=8.4, 10.4 Hz	1H	Ar-H
6.43	m	1H	Ar-H
6.34	m	1H	Ar-H
4.38	m	2H	NH <sub>2</sub>

Table 2: <sup>1</sup>H-NMR Data for 4-Amino-3-fluorophenol (in DMSO-d<sub>6</sub>). This data is for a structural analog and not the target compound.[2]

## Experimental Protocols

The following are detailed methodologies for acquiring NMR, IR, and MS spectra for **3-(1-Aminoethyl)-4-fluorophenol** and similar small organic molecules.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation.

Procedure:

- **Sample Preparation:** Accurately weigh 5-25 mg of the solid sample for <sup>1</sup>H NMR or 50-100 mg for <sup>13</sup>C NMR and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or MeOD) in a clean, dry NMR tube.[3] Ensure the solid is fully dissolved; sonication may be used to aid dissolution.
- **Internal Standard:** Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing ( $\delta$  = 0.00 ppm) in organic solvents.[3]

- **Instrumentation:** The data should be acquired on a high-resolution NMR spectrometer, for example, a 400 or 500 MHz instrument.
- **Data Acquisition:**
  - $^1\text{H}$  NMR: Acquire the spectrum using a standard pulse program. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans. For aromatic compounds, the spectral width should typically cover a range of 0-12 ppm. Protons on aromatic rings are expected in the 6.5-8.0 ppm region, while benzylic protons appear around 2.0-3.0 ppm.
  - $^{13}\text{C}$  NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.

## Infrared (IR) Spectroscopy

**Objective:** To identify functional groups present in the molecule.

**Procedure:**

- **Sample Preparation (ATR Method):**
  - Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.<sup>[4][5]</sup>
  - Apply pressure using the pressure arm to ensure good contact between the sample and the crystal.<sup>[4][5]</sup>
- **Background Collection:** Before running the sample, a background spectrum of the clean, empty ATR crystal must be collected. This will be automatically subtracted from the sample spectrum.<sup>[6]</sup>
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

- Data Acquisition:
  - Collect the spectrum over a typical mid-IR range of 4000-400  $\text{cm}^{-1}$ .
  - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Analysis: Identify characteristic absorption bands for functional groups. For **3-(1-Aminoethyl)-4-fluorophenol**, expect to see:
  - Broad O-H stretching from the phenolic group around 3200-3600  $\text{cm}^{-1}$ .
  - N-H stretching from the primary amine around 3300-3500  $\text{cm}^{-1}$ .
  - C-H stretching from the aromatic ring and alkyl group just above and below 3000  $\text{cm}^{-1}$ , respectively.
  - C=C stretching from the aromatic ring in the 1450-1600  $\text{cm}^{-1}$  region.
  - C-N stretching around 1000-1350  $\text{cm}^{-1}$ .
  - C-F stretching in the 1000-1400  $\text{cm}^{-1}$  region.
  - C-O stretching from the phenol around 1200-1260  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

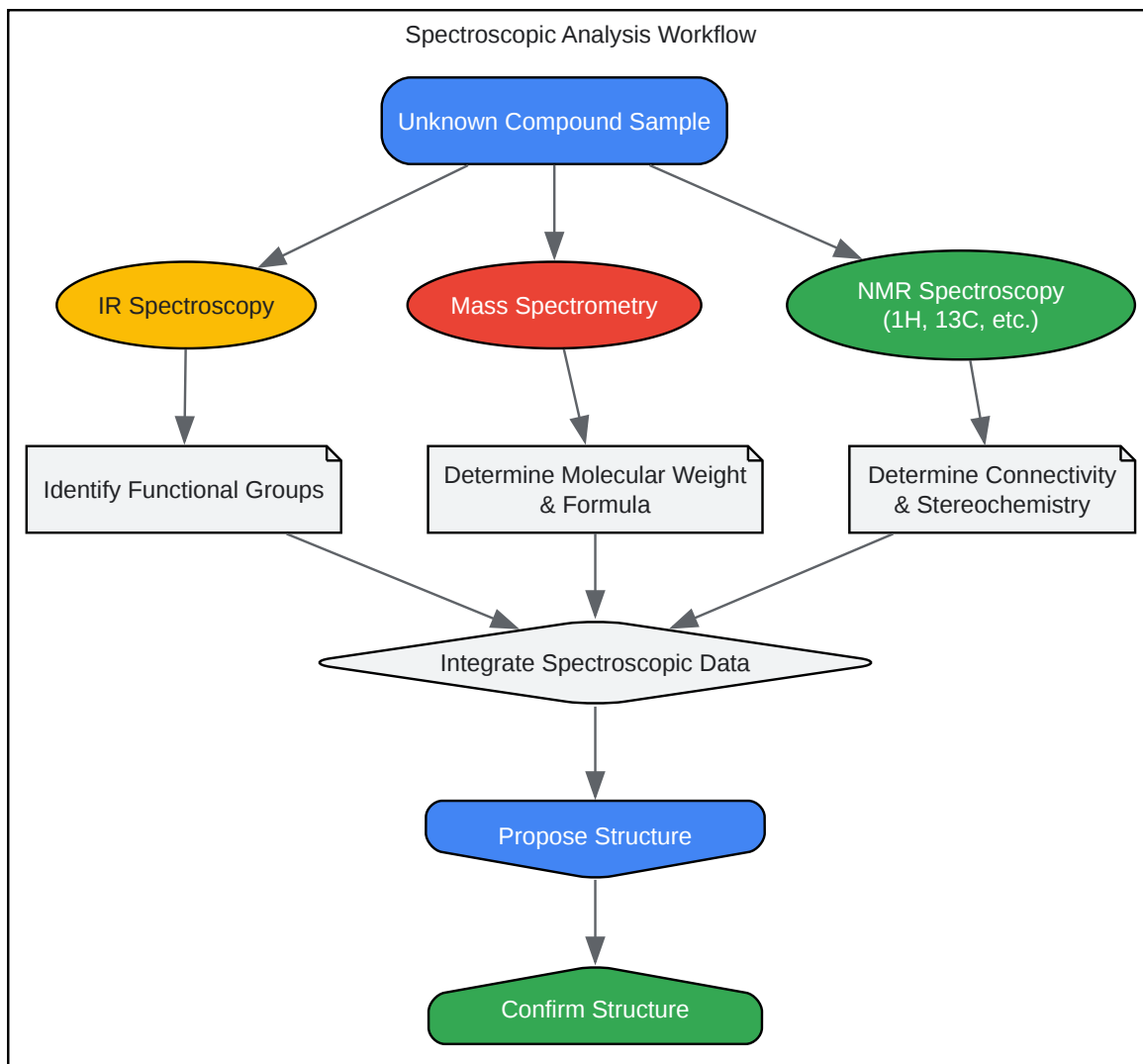
- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Ionization Method (Electron Ionization - EI):
  - The sample is introduced into the ion source where it is vaporized.
  - A beam of high-energy electrons (typically 70 eV) bombards the gaseous molecules.<sup>[7][8]</sup>  
<sup>[9]</sup>

- This causes the removal of an electron to form a molecular ion ( $M^+$ ) and induces fragmentation.<sup>[7][8][9]</sup>
- Instrumentation: A mass spectrometer equipped with an EI source and a mass analyzer (e.g., quadrupole or time-of-flight).
- Data Acquisition:
  - Acquire the mass spectrum over a suitable mass range (e.g.,  $m/z$  50-500).
  - The resulting spectrum will show the molecular ion peak (if stable enough to be detected) and various fragment ion peaks.
- Data Analysis:
  - Identify the molecular ion peak to confirm the molecular weight of the compound (155.17 g/mol for  $C_8H_{10}FNO$ ).
  - Analyze the fragmentation pattern to gain structural information. Common fragmentations for this molecule could include loss of the methyl group, the amino group, or cleavage of the ethyl side chain.

## Mandatory Visualizations

### Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the structural elucidation of an unknown compound using the spectroscopic techniques discussed in this guide.



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